molecular formula C26H23N3O4S B15283346 {2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone

{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone

Cat. No.: B15283346
M. Wt: 473.5 g/mol
InChI Key: FUHSYWMCYLUCFJ-UHFFFAOYSA-N
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Description

The compound {2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone is a complex organic molecule that features a combination of furoyl, piperazinyl, phenyl, thiazolyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a furoyl chloride to form the furoyl-piperazine intermediate. This intermediate is further reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of {2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring, in particular, is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furoyl)piperazine
  • 1-(2-furoyl)-4-piperidinamine
  • 2-[4-(2-furoyl)piperazin-1-yl]-5-nitrobenzonitrile

Uniqueness

{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both furoyl and thiazole rings enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C26H23N3O4S/c1-32-20-11-9-19(10-12-20)23(30)24-22(18-6-3-2-4-7-18)27-26(34-24)29-15-13-28(14-16-29)25(31)21-8-5-17-33-21/h2-12,17H,13-16H2,1H3

InChI Key

FUHSYWMCYLUCFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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